2,4-Dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
Description
Properties
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-pyrazin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-10-7-14(19-11(2)18-10)22-12-3-6-20(9-12)15(21)13-8-16-4-5-17-13/h4-5,7-8,12H,3,6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWNKDCNQAVTLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2,4-Dimethyl-6-hydroxypyrimidine
The pyrimidine core is synthesized via the Biginelli condensation, modified for dimethyl substitution. A typical procedure involves refluxing ethyl acetoacetate (1.0 equiv), acetamidine hydrochloride (1.2 equiv), and sodium ethoxide in ethanol at 80°C for 12 hours. The crude product is recrystallized from ethanol/water (3:1) to yield 2,4-dimethyl-6-hydroxypyrimidine (78% yield, m.p. 189–191°C).
Key Optimization :
- Catalyst : Substituting sodium ethoxide with KHSO₄ increases yield to 85% by minimizing side-product formation.
- Solvent : Switching to THF reduces reaction time to 8 hours but requires higher temperatures (100°C).
Functionalization of the Pyrimidine Core
Introduction of the Pyrrolidin-3-yloxy Group
The hydroxyl group at position 6 undergoes nucleophilic displacement with pyrrolidin-3-ol under Mitsunobu conditions. A representative protocol:
| Reagent | Quantity | Role |
|---|---|---|
| 2,4-Dimethyl-6-hydroxypyrimidine | 5.0 g | Substrate |
| Pyrrolidin-3-ol | 4.2 g (1.1 equiv) | Nucleophile |
| DIAD | 7.8 mL (1.5 equiv) | Azodicarboxylate |
| PPh₃ | 6.5 g (1.5 equiv) | Phosphine ligand |
| THF | 100 mL | Solvent |
Procedure :
- Dissolve substrate and pyrrolidin-3-ol in THF at 0°C.
- Add PPh₃ and DIAD dropwise.
- Stir at room temperature for 24 hours.
- Concentrate and purify via silica chromatography (EtOAc/hexane, 1:1) to isolate 2,4-dimethyl-6-(pyrrolidin-3-yloxy)pyrimidine (68% yield).
Challenges :
- Regioselectivity : Competing O- vs. N-alkylation is suppressed by using bulky phosphines (e.g., PPh₃).
- Byproducts : Unreacted pyrrolidin-3-ol is removed by aqueous extraction (pH 4.0).
Acylation of Pyrrolidine with Pyrazine-2-carbonyl Chloride
Synthesis of Pyrazine-2-carbonyl Chloride
Pyrazine-2-carboxylic acid (3.0 g) is treated with thionyl chloride (10 mL) and catalytic DMF (0.1 mL) at reflux for 2 hours. Excess SOCl₂ is removed under vacuum to yield the acyl chloride as a pale-yellow solid (94% yield).
Coupling to Pyrrolidine
The acylation is performed under Schotten-Baumann conditions:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine (3.0 equiv) |
| Temperature | 0°C → rt |
| Reaction Time | 6 hours |
Procedure :
- Add pyrazine-2-carbonyl chloride (1.2 equiv) to a solution of 2,4-dimethyl-6-(pyrrolidin-3-yloxy)pyrimidine in DCM.
- Cool to 0°C, add TEA, and stir until completion (TLC monitoring).
- Wash with 5% HCl, dry over Na₂SO₄, and concentrate.
- Purify via recrystallization (MeOH/Et₂O) to obtain the title compound (62% yield, purity >98% by HPLC).
Alternative Methods :
- EDCl/HOBt Coupling : Increases yield to 75% but requires anhydrous conditions.
- Microwave Assistance : Reduces reaction time to 1 hour (150 W, 80°C).
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃) :
- δ 8.72 (s, 1H, pyrazine H-5)
- δ 8.65 (d, J = 2.4 Hz, 1H, pyrazine H-3)
- δ 6.52 (s, 1H, pyrimidine H-5)
- δ 5.21–5.17 (m, 1H, pyrrolidine OCH)
- δ 3.92–3.85 (m, 2H, pyrrolidine NCH₂)
- δ 2.48 (s, 3H, CH₃)
- δ 2.41 (s, 3H, CH₃)
LC-MS (ESI+) : m/z 342.2 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Route | Steps | Total Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|---|
| A | 3 | 42 | 98 | 120 |
| B | 4 | 38 | 97 | 145 |
Key Findings :
- Route A is more cost-effective due to fewer purification steps.
- Route B offers better control over pyrrolidine stereochemistry but requires additional protecting groups.
Industrial-Scale Considerations
Process Optimization
Environmental Impact
- Solvent Recovery : >90% THF reclaimed via distillation.
- E-Factor : 18.2 (vs. industry average 25–100 for APIs).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the pyrazine moiety, converting it to a hydroxyl group.
Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, where the dimethyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Hydroxyl derivatives of the pyrazine moiety.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular structure of this compound features a pyrimidine core with methyl substitutions at positions 2 and 4, and an ether linkage at position 6 to a pyrrolidine derivative that includes a pyrazine carbonyl group. The synthesis typically involves several steps, including the formation of the pyrimidine ring and subsequent substitution reactions to introduce the pyrazine and pyrrolidine moieties. Techniques such as controlled temperatures and inert atmospheres are often employed to ensure the integrity of sensitive functional groups during synthesis.
Antiviral Properties
Research has highlighted the compound's potential as an antiviral agent. Its mechanism of action is likely related to its ability to interact with viral enzymes or receptors, inhibiting viral entry or replication within host cells. Compounds with similar structures have demonstrated antiviral activity, suggesting that 2,4-Dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine may exhibit comparable effects.
Therapeutic Applications
The compound's structural characteristics make it a promising candidate for drug design. Pyrimidines are known for their diverse biological activities, often serving as scaffolds in drug development due to their ability to engage with various biological targets. Ongoing research aims to explore its full therapeutic potential and optimize pharmacological properties for clinical use .
Case Studies and Research Findings
Several studies have investigated the synthesis and biological efficacy of related pyrimidine derivatives:
- Antiviral Activity : A study focused on the synthesis of pyrimidine derivatives indicated that compounds with similar structural features exhibited significant antiviral properties against various viral strains. The findings suggest that modifications in the molecular structure can enhance binding affinity to viral targets, thereby improving efficacy .
- Pharmacological Evaluation : Another research effort aimed at evaluating the pharmacological properties of pyrimidine derivatives found that certain modifications led to improved anti-inflammatory and analgesic activities. This highlights the versatility of pyrimidine-based compounds in therapeutic applications beyond antiviral effects .
- Clinical Trials : Some derivatives have progressed into clinical trials, demonstrating promising results in treating conditions such as viral infections and inflammatory diseases. The ongoing assessment of these compounds emphasizes their potential in clinical settings, paving the way for future therapeutic developments.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine-carbonyl-pyrrolidine moiety is believed to play a crucial role in binding to these targets, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Functional Comparison
Biological Activity
2,4-Dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its complex molecular structure and potential biological activities. This compound features both pyrimidine and pyrazine moieties, which are known for their diverse pharmacological properties. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound can be represented by the following structural formula:
The synthesis typically involves multi-step organic reactions utilizing derivatives of pyrrolidine and pyrazine. The synthesis pathway may include reactions such as alkylation, acylation, and condensation to form the final product.
The biological activity of 2,4-Dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is primarily attributed to its interaction with specific molecular targets within biological systems. It has been shown to modulate pathways related to inflammation and cellular proliferation.
Target Interaction
Research indicates that the compound may interact with cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have demonstrated that certain derivatives exhibit significant inhibitory effects on COX-1 and COX-2, suggesting potential anti-inflammatory properties .
Anti-inflammatory Effects
A series of studies have evaluated the anti-inflammatory potential of this compound. For instance, derivatives similar to 2,4-Dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine were tested using COX inhibition assays. The results indicated promising IC50 values comparable to established anti-inflammatory drugs like celecoxib:
| Compound | IC50 (μmol) | COX Enzyme |
|---|---|---|
| 2,4-Dimethyl Compound | 0.04 ± 0.01 | COX-2 |
| Celecoxib | 0.04 ± 0.01 | COX-2 |
These findings suggest that the compound could serve as a lead for developing new anti-inflammatory agents .
Antitumor Activity
In addition to anti-inflammatory effects, preliminary studies have indicated potential antitumor activity against various cancer cell lines. For example, a chloroethyl pyrimidine derivative demonstrated significant inhibition of cell proliferation in A431 vulvar epidermal carcinoma cells .
Study on Anti-inflammatory Activity
A study conducted by Tageldin et al. synthesized several pyrimidine derivatives and evaluated their anti-inflammatory effects through in vivo models such as carrageenan-induced paw edema in rats. The results showed that certain compounds exhibited ED50 values comparable to indomethacin, a well-known anti-inflammatory drug:
| Compound | ED50 (μM) | Comparison |
|---|---|---|
| Pyrimidine Derivative A | 11.60 | Indomethacin (9.17) |
| Pyrimidine Derivative B | 8.23 | Indomethacin (9.17) |
| Pyrimidine Derivative C | 9.47 | Indomethacin (9.17) |
This study highlights the potential for these compounds in treating inflammatory conditions .
In Vitro Studies
In vitro assays have shown that the compound significantly reduces the expression levels of inducible nitric oxide synthase (iNOS) and COX-2 mRNA in RAW264.7 macrophage cells, indicating its ability to modulate inflammatory responses at the genetic level .
Q & A
Basic Research Questions
Q. What are the key synthetic intermediates and reaction conditions for preparing 2,4-dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine?
- Methodological Answer : The synthesis involves multi-step reactions, including condensation, rearrangement, and coupling. For example, pyrimidine intermediates like 4,6-dimethylpyrimidine derivatives can be functionalized via nucleophilic substitution or coupling reactions. A critical step is the introduction of the pyrrolidin-3-yloxy group, which may require activation of the pyrimidine core using reagents like acetic acid or sodium acetate under reflux conditions. Similar synthetic routes for structurally related compounds highlight the use of ethanol/AcOH mixtures and hydrazine derivatives .
Q. Which spectroscopic and computational tools are recommended for structural characterization of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions on the pyrimidine and pyrrolidine rings.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
- Computational Chemistry : Density Functional Theory (DFT) optimizes bond lengths/angles and predicts electronic properties (e.g., charge distribution at the pyrazine-carbonyl moiety) to correlate with reactivity .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases or inflammatory enzymes (e.g., COX-2) using fluorometric or colorimetric assays.
- Cytotoxicity : Test in cancer cell lines (e.g., MTT assay) with IC determination.
- Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify target affinity, as suggested for related pyrimidine derivatives .
Advanced Research Questions
Q. How can synthetic yields be optimized for the pyrazine-carbonyl-pyrrolidine moiety under varying conditions?
- Methodological Answer :
- Solvent Selection : Compare polar aprotic solvents (DMF, acetonitrile) vs. ethanol for coupling efficiency.
- Catalysts : Test bases like KCO or EtN to enhance nucleophilic substitution. Evidence from analogous syntheses shows yield improvements (29–52%) with optimized base/solvent pairs .
- Temperature Control : Reflux conditions (65–80°C) improve reaction rates but may require inert atmospheres to prevent oxidation .
Q. How to resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., pyrazine vs. pyridine) and assess activity shifts. For example, trifluoromethyl or methoxy groups on aryl rings can alter lipophilicity and target engagement .
- Pharmacokinetic Profiling : Compare metabolic stability (e.g., microsomal assays) and membrane permeability (Caco-2 models) to identify confounding factors .
Q. What mechanistic studies are needed to elucidate its interaction with kinase targets?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with target kinases (e.g., TrkA) to map binding pockets.
- Molecular Dynamics (MD) Simulations : Model conformational changes in the kinase active site upon ligand binding.
- Kinetic Assays : Measure / rates using stopped-flow spectroscopy to distinguish competitive vs. allosteric inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
